D-Ribose-d-3

NMR Spectroscopy Carbohydrate Chemistry Structural Biology

Unlabeled ribose cannot be distinguished from endogenous pools, preventing absolute quantification in complex biological matrices. D-Ribose-d-3 solves this with a site-specific C3 deuteration that delivers a +3 Da mass shift for complete co-elution and unambiguous MS resolution. • +3 Da mass shift enables absolute LC-MS/MS quantification of free ribose in plasma, urine, or CSF. • Selective C3 deuteration allows precise 13C NMR anomer deconvolution in mutarotated mixtures. • Tracks ribose incorporation into nucleotides and RNA via the salvage pathway in cancer metabolism studies.

Molecular Formula C₅H₉DO₅
Molecular Weight 151.14
Cat. No. B1161274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose-d-3
SynonymsRibose-4-d;  D-(-)-Ribose-4-d
Molecular FormulaC₅H₉DO₅
Molecular Weight151.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Ribose-d-3 for Metabolic Tracing and NMR


D-Ribose-d-3 (CAS: 478506-29-5/169783-76-0) is the deuterium-labeled form of D-ribose, a fundamental pentose monosaccharide essential for nucleotide synthesis and ATP-dependent energy metabolism [1]. This isotopologue features a single deuterium substitution at the C3 position (C5H9DO5, MW 151.14), distinguishing it from unlabeled D-ribose (MW 150.13) and alternative labeled forms . As a stable isotope-labeled internal standard and metabolic tracer, D-Ribose-d-3 is primarily employed in mass spectrometry-based quantification and high-resolution NMR structural biology [2].

Isotope-labeled internal standard for LC-MS/MS quantification
Site-specific C3 deuteration for 13C NMR spectral assignment

Why D-Ribose-d-3 Is Irreplaceable


The procurement of a site-specifically deuterated ribose analog, such as D-Ribose-d-3, is non-negotiable for applications demanding isotopic dilution mass spectrometry or spectral editing. Unlabeled D-ribose is chemically identical and cannot be distinguished from endogenous pools in complex biological matrices, rendering absolute quantification impossible [1]. Furthermore, the selective deuteration at C3 is critical for specific NMR applications: substitution with a perdeuterated analog (e.g., D-Ribose-d5) or a C2-labeled variant alters the relaxation properties and spectral editing capabilities unique to the 3-deuterio configuration . This site-specific substitution enables unambiguous 13C NMR signal assignment of mutarotated mixtures, a task that alternative isotopologues with different labeling patterns cannot accomplish with the same precision [1].

Unlabeled D-ribose is indistinguishable from endogenous pools, limiting absolute quantification in complex matrices.
Perdeuterated or C2-labeled analogs alter NMR relaxation properties, reducing the specificity of site-specific spectral editing.

D-Ribose-d-3: Quantitative Comparison


Site-Specific C3 Deuteration for 13C NMR Assignment

The site-specific deuteration at the C3 position provides a quantitative basis for resolving the complex 13C NMR spectrum of aqueous D-ribose. Using 3-deuterio-D-ribose as a reference compound, the equilibrium mixture of mutarotated D-ribose is determined to consist of 6.1% α-furanose, 11.6% β-furanose, 20.3% α-pyranose, and 62.0% β-pyranose [1]. This precise deconvolution is not achievable with unlabeled D-ribose due to spectral overlap of the anomeric and ring carbons.

C3 Deuteration for NMR Assignment
Head-to-head
Quantified tautomer distribution: 6.1% α-furanose, 11.6% β-furanose, 20.3% α-pyranose, 62.0% β-pyranose.

Unlabeled D-ribose: spectral overlap limits unambiguous assignment.
Enables precise 13C NMR signal deconvolution for mutarotated samples.
Aqueous solution, 13C integration of relaxed spectra.
NMR Spectroscopy Carbohydrate Chemistry Structural Biology

Defined Mass Shift for Quantitative LC-MS/MS

As a monosaccharide internal standard, D-Ribose-d-3 provides a distinct +3 Da mass shift (Monoisotopic MW: 151.14 Da) relative to unlabeled D-ribose (MW: 150.13 Da) [1]. This defined mass differential is critical for isotope dilution mass spectrometry, where the deuterated analog co-elutes with the endogenous analyte but is resolved by the mass spectrometer, enabling precise correction for matrix effects and ionization efficiency variability. Unlike 13C-labeled analogs (e.g., +5 Da shift), the +3 Da shift ensures minimal isotopic interference from natural 13C abundance while remaining clearly resolvable from the M+2 isotopologue of unlabeled ribose.

Mass Shift for LC-MS/MS
Class-level inference
+3 Da mass shift relative to unlabeled ribose; avoids interference from natural 13C abundance.

Perdeuterated D-ribose-d5 (+5 Da) may shift retention time.
Supports bioanalytical method selectivity and matrix-effect correction.
Co-elution with endogenous ribose; SRM/MRM transitions require validation.
Quantitative Metabolomics LC-MS/MS Isotope Dilution

High Isotopic Enrichment for Tracing and Spectral Editing

Commercially sourced D-Ribose-d-3 is supplied with a standard isotopic purity specification of 98% atom% D, as verified by NMR and HPLC/GC analysis . This high level of enrichment is comparable to the >97% isotopic purity achieved in the stereoselective synthesis of site-specifically deuterated ribose derivatives described by Kundu et al. (2003) . For comparison, some synthetically challenging deuterated sugars may exhibit lower isotopic purity, leading to background signal interference in NMR and MS experiments.

Isotopic Enrichment
Supplier spec, Data to verify
≥98 atom% D (commercial specification). Literature benchmark: >97 atom% D for synthetic deuterated ribose.
Meets typical enrichment for metabolic tracing; verify batch consistency.
Determined by 1H-NMR, HPLC/GC batch QC.
Metabolic Flux Analysis Isotopic Purity Quality Control

D-Ribose-d-3 Key Applications


Ribose Quantification in Biofluids by LC-MS/MS

D-Ribose-d-3 serves as the optimal internal standard for LC-MS/MS methods quantifying free ribose in plasma, urine, or cerebrospinal fluid. The defined +3 Da mass shift ensures complete chromatographic co-elution with endogenous ribose while providing unambiguous mass spectrometric resolution for precise quantification [1]. This application is critical in clinical studies investigating disorders of pentose phosphate pathway metabolism and in pharmacokinetic studies of ribose-based supplements.

13C NMR Spectral Assignment for Tautomeric Studies

In NMR spectroscopy, D-Ribose-d-3 is specifically employed to deconvolute complex 13C spectra of mutarotated ribose solutions. By using this compound as a reference standard, researchers can quantitatively determine the precise distribution of furanose and pyranose anomers, which is essential for studying enzyme-substrate interactions and carbohydrate reactivity [1]. This application is foundational in carbohydrate chemistry and glycobiology research.

Site-Specific Tracing of Ribose into Nucleotides

The C3-deuterated label in D-Ribose-d-3 enables targeted tracking of the ribose moiety as it is incorporated into nucleotides and RNA. Unlike uniformly labeled glucose tracers that generate complex isotopologue distributions, site-specifically labeled ribose allows researchers to isolate the contribution of the direct salvage pathway for nucleotide biosynthesis [1]. This is particularly valuable in cancer metabolism research, where the pentose phosphate pathway and nucleotide synthesis are often dysregulated.

Application
Selection Property
Validation Focus
Research biofluid ribose quantification (plasma, urine, CSF)
Defined mass shift for ISTD co-elution
Method specificity and matrix-effect correction
13C NMR tautomeric distribution studies
Site-specific C3 deuteration for spectral editing
Accuracy of anomeric population quantification
Site-specific ribose tracing into nucleotides
C3-deuterated label for salvage pathway tracking
Isotopologue distribution fidelity in metabolic flux analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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